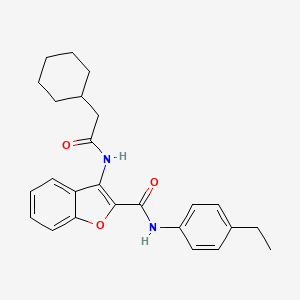

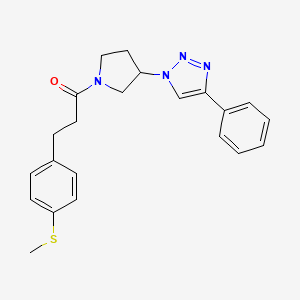

3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

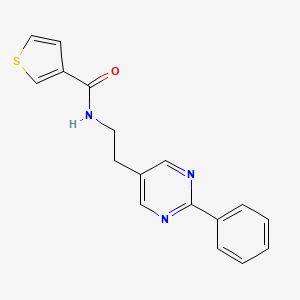

3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, also known as CX-5461, is a synthetic compound that has been developed as a potential anticancer drug. It belongs to the class of compounds known as G-quadruplex stabilizers, which have been shown to inhibit the growth of cancer cells by targeting the DNA structures that are involved in the regulation of gene expression.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Antibiotic Potential

Research into heterocyclic compounds has led to the synthesis of various derivatives, including benzofuranones, for potential antibiotic applications. A study highlighted the synthesis of thiophene-2-carboxamide derivatives, showcasing their antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting the utility of similar benzofuran compounds in developing new antibiotic agents (G. Ahmed, 2007).

β-Lactamase Substrates and Inhibitors

Benzofuran-2-one derivatives have been synthesized and evaluated as potential β-lactamase substrates and/or inhibitors, indicating their role in combating antibiotic resistance. These compounds demonstrated substrate activity similar to acyclic phenaceturates but were not effective as dd-peptidase inhibitors, limiting their antibiotic potential. This research contributes to understanding the structural basis of benzofuran derivatives' interactions with β-lactamase enzymes (S. Adediran et al., 2001).

Synthesis of α-Ketoamide Derivatives

A novel series of α-ketoamide derivatives, including benzoyl amino acid ester derivatives, have been synthesized using OxymaPure/DIC as a reagent, demonstrating enhanced yield and purity over traditional methods. These compounds could have implications in drug design due to their structural features and synthetic efficiency (A. El‐Faham et al., 2013).

Antimicrobial Activity of Benzoxazolyl Derivatives

The synthesis of N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide derivatives has revealed a broad spectrum of antimicrobial activity. These findings highlight the potential of cyclohexyl and benzofuran derivatives in developing new antimicrobial agents (O. Arpaci et al., 2002).

Benzofuran Derivatives from Marine Streptomyces

Research into marine Streptomyces sp. ZZ502 has led to the isolation of new compounds, including benzamides and benzofuran derivatives. While these compounds did not show significant activity against glioma cells or antimicrobial properties, they contribute to the chemical diversity and potential pharmacological applications of benzofuran derivatives (Xiufang Zhang et al., 2018).

Eigenschaften

IUPAC Name |

3-[(2-cyclohexylacetyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-2-17-12-14-19(15-13-17)26-25(29)24-23(20-10-6-7-11-21(20)30-24)27-22(28)16-18-8-4-3-5-9-18/h6-7,10-15,18H,2-5,8-9,16H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFSKUFYUGGFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)